molecular formula C20H26Si B14378460 (9-Butyl-9H-fluoren-9-yl)(trimethyl)silane CAS No. 88223-21-6

(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane

Cat. No.: B14378460
CAS No.: 88223-21-6
M. Wt: 294.5 g/mol
InChI Key: AEBQDRPEWBJVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C20H26Si It is a derivative of fluorene, where the 9-position is substituted with a butyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Butyl-9H-fluoren-9-yl)(trimethyl)silane typically involves the reaction of 9-bromo-9-butylfluorene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl moiety to dihydrofluorene derivatives.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its fluorene core, which exhibits strong fluorescence.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (9-Butyl-9H-fluoren-9-yl)(trimethyl)silane largely depends on the specific application and reaction it is involved in. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The butyl group provides hydrophobic characteristics, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    9-(Trimethylsilyl)fluorene: Similar in structure but lacks the butyl group.

    9-Butylfluorene: Similar but lacks the trimethylsilyl group.

    9-Phenyl-9H-fluorene: Contains a phenyl group instead of a butyl group.

Uniqueness

(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane is unique due to the presence of both a butyl group and a trimethylsilyl group at the 9-position of the fluorene core. This dual substitution imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

88223-21-6

Molecular Formula

C20H26Si

Molecular Weight

294.5 g/mol

IUPAC Name

(9-butylfluoren-9-yl)-trimethylsilane

InChI

InChI=1S/C20H26Si/c1-5-6-15-20(21(2,3)4)18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h7-14H,5-6,15H2,1-4H3

InChI Key

AEBQDRPEWBJVSO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.